REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9]N.C(O[CH:14](OCC)[CH2:15][CH2:16][CH2:17][N:18]1C(=O)C2=CC=CC=C2C1=O)C.Cl>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:9][CH:14]=[C:15]2[CH2:16][CH2:17][NH2:18] |f:0.1|
|
Name
|
2-chlorophenylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC=C1)NN
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The solid was stirred in 500 mL ethanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a residue which
|
Type
|
CUSTOM
|
Details
|
A yellow solid was collected
|
Type
|
CUSTOM
|
Details
|
vacuum dried at 40° C
|
Type
|
ADDITION
|
Details
|
Hydrazine hydrate (14 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 hours
|
Duration
|
14 h
|
Type
|
ADDITION
|
Details
|
A 60 mL sample of 5N HCl was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 1N NaOH and chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on silica gel using a gradient of 0-10% methanol in chloroform containing 0.2% ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to an oil which
|
Type
|
ADDITION
|
Details
|
added to ethereal HCl
|
Type
|
CUSTOM
|
Details
|
A solid was collected
|
Type
|
WASH
|
Details
|
washed with diethyl ether, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=C2C(=CNC12)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |